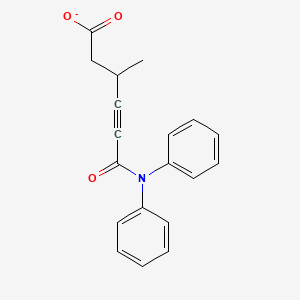
(R)-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diphenylamine with an appropriate alkyne and esterifying the resulting product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate would likely involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学研究应用
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might have potential as bioactive compounds for pharmaceutical research.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism by which ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and functional groups. For example, the aromatic rings might interact with proteins or enzymes, altering their activity.
相似化合物的比较
Similar Compounds
Diphenylamine: A simpler compound with similar aromatic properties.
Phenylacetate: Shares the ester functional group but lacks the alkyne and diphenylamino components.
Propargyl acetate: Contains the alkyne and ester groups but lacks the aromatic rings.
Uniqueness
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is unique due to its combination of aromatic, alkyne, and ester functional groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.
属性
分子式 |
C19H16NO3- |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
3-methyl-6-oxo-6-(N-phenylanilino)hex-4-ynoate |
InChI |
InChI=1S/C19H17NO3/c1-15(14-19(22)23)12-13-18(21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,14H2,1H3,(H,22,23)/p-1 |
InChI 键 |
YKBUKPMHKYCETC-UHFFFAOYSA-M |
规范 SMILES |
CC(CC(=O)[O-])C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
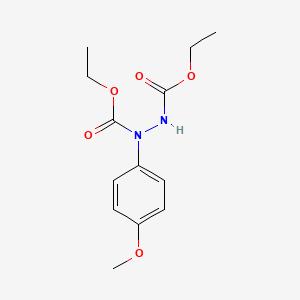
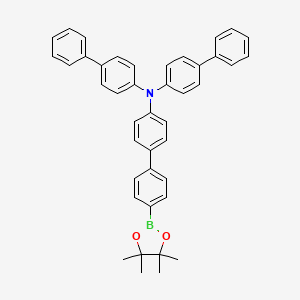
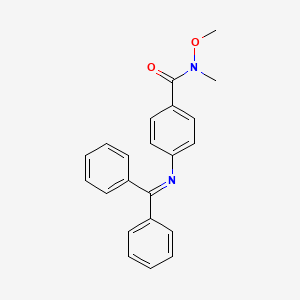

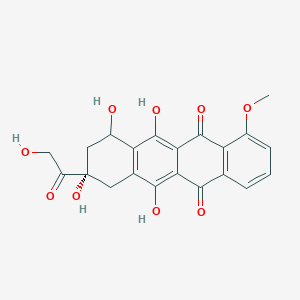
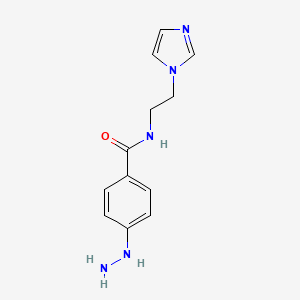
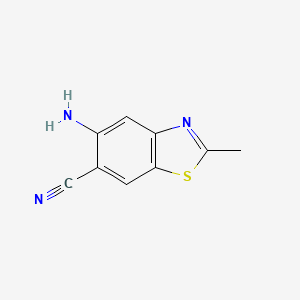
![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)

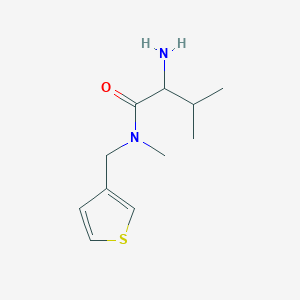
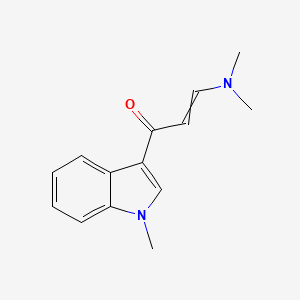
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
